2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide
Description
2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide is a pyrazole derivative characterized by a 4-amino-substituted pyrazole ring linked to an N-isopropylacetamide moiety. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties . Notably, the compound’s commercial availability was discontinued (as of January 2025), implying challenges in synthesis, stability, or efficacy compared to alternatives .
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6(2)11-8(13)5-12-4-7(9)3-10-12/h3-4,6H,5,9H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYXZLRIUQHFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amination: The pyrazole ring is then aminated using an appropriate amine source, such as ammonia or an amine derivative.
Acylation: The aminated pyrazole is then acylated with isopropylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
Core Scaffold Differences: Unlike pyrazole-based 2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide, analogs in Examples 118–120 and 42–56 feature pyrimidine-indazole hybrids.
Substituent Effects: Piperazine/Morpholine (Examples 118–119): These substituents likely improve aqueous solubility due to their basic nitrogen atoms, a critical factor in bioavailability . Methylamino (Example 56): The methyl group increases lipophilicity, favoring blood-brain barrier penetration but risking off-target interactions .
Synthetic Efficiency: Yields for analogs range from 34% to 49%, with Example 56’s crude product indicating challenges in purification. The discontinuation of this compound may reflect lower synthetic scalability or stability issues compared to these patented derivatives .
Pharmacological Implications
While specific activity data for this compound are unavailable, structural analogs provide insights:
- Kinase Inhibition : Pyrimidine-indazole derivatives (e.g., Example 118) are frequently designed as kinase inhibitors, leveraging the indazole’s planar structure for ATP-binding site interactions .
- Metabolic Stability: The N-isopropyl group in this compound may reduce metabolic degradation compared to unsubstituted acetamides, though morpholine/piperazine-containing analogs (Examples 118–119) likely exhibit superior pharmacokinetic profiles .
Biological Activity
2-(4-amino-1H-pyrazol-1-yl)-N-isopropylacetamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H14N4O. The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Amination : The pyrazole ring is aminated using ammonia or an amine derivative.
- Acylation : Acylation with isopropylacetyl chloride in the presence of a base like triethylamine to yield the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it a candidate for further development in treating infections.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific mechanisms targeting cellular pathways involved in tumor growth .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- The pyrazole ring and the amino group can form hydrogen bonds and π-π interactions with enzymes or receptors, potentially leading to inhibition or modulation of their activity .
- It may also influence metabolic pathways by interacting with key enzymes involved in cellular processes, thereby exhibiting therapeutic effects against diseases like cancer and infections .
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, experiments indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : The compound was evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth, which warrants further exploration for antibiotic development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
